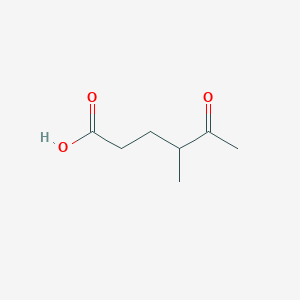

4-Methyl-5-oxohexanoic acid

描述

Contextual Significance in Organic Synthesis and Biochemistry

In the field of organic synthesis, 4-Methyl-5-oxohexanoic acid is recognized as a useful, albeit not widely utilized, research compound. google.com Its bifunctional nature allows it to participate in a range of chemical reactions. The carboxylic acid moiety can undergo esterification, amidation, or reduction, while the ketone group is susceptible to nucleophilic attack, reduction, or reactions involving the adjacent alpha-carbon.

In the context of biochemistry, there is a significant lack of detailed research specifically identifying a role for this compound in metabolic pathways. This is in contrast to its isomer, 5-methyl-4-oxohexanoic acid, which is known to be involved in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.gov The metabolism of BCAAs is crucial for protein synthesis and energy production. While it is conceivable that this compound could play a role in similar or related pathways, there is currently no direct scientific evidence to support this. Its potential as a biomarker for metabolic disorders, similar to its isomer, remains an unexplored area of research. nih.gov

Foundational Role as a Precursor in Complex Molecule Construction

The potential of this compound as a foundational building block in the synthesis of more complex molecules is an area of interest, though specific examples in the scientific literature are scarce. The presence of both a carboxylic acid and a ketone functionality allows for stepwise or orthogonal chemical modifications, which is a desirable characteristic in a synthetic precursor.

For instance, the carboxylic acid could be protected while the ketone is elaborated, or vice versa. This would allow for the controlled construction of a larger molecular framework. However, a review of the current scientific literature does not yield specific examples of natural products or other complex molecules that have been synthesized using this compound as a starting material.

A related compound, methyl 4-acetyl-5-oxohexanoate, has a documented synthesis which could, in principle, be adapted to produce this compound through hydrolysis of the ester group. This suggests a potential synthetic pathway to access the title compound for use in more complex synthetic endeavors.

Methodological Approaches Employed in its Investigation

The investigation of this compound, like many organic compounds, relies on a suite of standard analytical and synthetic methodologies.

Synthesis: While a specific, detailed synthesis of this compound is not prominently featured in readily available literature, a plausible route could be inferred from the synthesis of related compounds. For example, the synthesis of methyl 4-acetyl-5-oxohexanoate involves the reaction of acetylacetonate (B107027) with methyl acrylate (B77674). uni.lu Subsequent hydrolysis of the resulting ester would yield the desired carboxylic acid.

Analytical Characterization: The characterization of this compound would typically involve a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for confirming the carbon skeleton and the placement of the methyl and oxo groups.

Mass Spectrometry (MS): This technique would be used to determine the molecular weight and fragmentation pattern, further confirming the compound's identity. Predicted mass spectral data is available in public databases. uni.lu

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the carboxylic acid (O-H and C=O stretches) and ketone (C=O stretch) functional groups.

High-Performance Liquid Chromatography (HPLC): HPLC would be a key method for assessing the purity of the compound and for monitoring the progress of any reactions in which it is involved. uni.lu

Data Tables

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| CAS Number | 6818-07-1 | nih.gov |

| Molecular Formula | C₇H₁₂O₃ | nih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| InChIKey | IEHMHYAHHVRZIF-UHFFFAOYSA-N | nih.gov |

| Canonical SMILES | CC(CCC(=O)O)C(=O)C | nih.gov |

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Source |

|---|---|---|

| XLogP3 | 0.3 | nih.gov |

| Hydrogen Bond Donor Count | 1 | nih.gov |

| Hydrogen Bond Acceptor Count | 3 | nih.gov |

| Rotatable Bond Count | 4 | nih.gov |

| Exact Mass | 144.078644241 | nih.gov |

| Monoisotopic Mass | 144.078644241 | nih.gov |

| Topological Polar Surface Area | 54.4 Ų | nih.gov |

| Heavy Atom Count | 10 | nih.gov |

Structure

3D Structure

属性

IUPAC Name |

4-methyl-5-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)3-4-7(9)10/h5H,3-4H2,1-2H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEHMHYAHHVRZIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80385180 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6818-07-1 | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80385180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-5-oxohexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 5 Oxohexanoic Acid and Its Derivatives

Direct Synthetic Pathways to 4-Methyl-5-oxohexanoic Acid

Direct synthesis of this compound often relies on the formation of the carbon skeleton through addition and condensation reactions, followed by necessary hydrolytic and decarboxylation steps.

Base-Catalyzed 1,4-Additions (e.g., Michael-type additions involving methyl acrylate (B77674) and substituted acetoacetates)

A prominent method for constructing the backbone of this compound is the Michael-type 1,4-addition. researchgate.netmasterorganicchemistry.com This reaction involves the addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. researchgate.net In a typical synthesis, a substituted acetoacetate (B1235776) acts as the Michael donor, adding to an acrylic acid ester like methyl acrylate. researchgate.net

The mechanism proceeds via the deprotonation of the acetoacetate by a base to form an enolate anion. researchgate.net This enolate then attacks the β-carbon of the methyl acrylate in a conjugate addition. researchgate.net The resulting intermediate anion is stabilized by the carbonyl group before being protonated, regenerating the base catalyst. researchgate.net It is noteworthy that the product of this initial addition may still possess an active methylene (B1212753) hydrogen, which can potentially undergo a second addition to another molecule of the acrylate. researchgate.net

A specific example involves the reaction of acetylacetonate (B107027) with methyl acrylate in the presence of a base like sodium ethoxide in ethanol. chemicalbook.com The reaction is typically initiated at a low temperature (e.g., 0 °C) and then brought to reflux to ensure completion. chemicalbook.com The resulting product, methyl 4-acetyl-5-oxohexanoate, serves as a direct precursor to the target acid. chemicalbook.com

Condensation Reactions of Alkyl/Aryl-Substituted Ketones with Acrylic Acid Esters

Condensation reactions provide another avenue for the synthesis of 5-oxo-hexanoic acid derivatives. A patented process describes the reaction of acetone (B3395972) with acrylic acid or its derivatives in the presence of a catalyst, which can include primary amines, amino alcohols, or aminocarboxylic acids. google.com This reaction can be performed continuously and yields 5-oxohexanoic acid. google.com The process can also lead to the formation of byproducts such as mesityl oxide and 4-acetylheptanedioic acid. google.com

Hydrolytic Cleavage and Decarboxylation from Advanced Intermediates

Following the formation of advanced intermediates such as methyl 4-acetyl-5-oxohexanoate, subsequent hydrolytic cleavage and decarboxylation are necessary to yield this compound. orgsyn.orgchemicalbook.com The ester groups are first hydrolyzed, typically under acidic or basic conditions, to the corresponding carboxylic acids. masterorganicchemistry.com Subsequent heating of the resulting β-keto acid or a malonic acid derivative leads to decarboxylation, where a molecule of carbon dioxide is eliminated to furnish the final product. masterorganicchemistry.com This decarboxylation step proceeds through a cyclic transition state and results in the formation of an enol intermediate, which then tautomerizes to the more stable keto form. masterorganicchemistry.com For instance, the hydrolysis and decarboxylation of 2,5-dicarbethoxy-1,4-cyclohexanedione can yield 1,4-cyclohexanedione. orgsyn.orgchemicalbook.com Similarly, a patented method for preparing 4-methyl-5-ethoxy oxazole (B20620) involves the hydrolysis and subsequent decarboxylation of 4-methyl-5-ethoxy-1,3-oxazole-2-carboxylic acid ethyl ester. google.com

Cyclization and Lactonization Pathways from this compound Precursors

Precursors derived from this compound can undergo intramolecular reactions to form cyclic structures, including cyclohexanediones and lactones.

Intramolecular Ring-Closure to Cyclohexanedione Systems

Intermediates derived from the Michael addition, such as dialkyl 2-acetyl-3-methyl-1,5-pentanedioate, can undergo intramolecular cyclization to form cyclohexanedione systems. This type of ring closure is a key step in the synthesis of various substituted cyclohexanediones. For example, 2-methyl-1,3-cyclohexanedione has been prepared by the cyclization of ethyl 5-oxoheptanoate or methyl 5-oxoheptanoate using sodium ethoxide or sodium methoxide, respectively. orgsyn.org The general principle involves the formation of an enolate which then attacks an ester carbonyl group within the same molecule, leading to a cyclic β-dicarbonyl compound. These cyclohexanedione derivatives are important building blocks in organic synthesis. nih.govsioc-journal.cn

Formation of Gamma-Lactone Derivatives (e.g., 4-Hydroxy-4-methyl-5-oxohexanoic Acid γ-Lactone)

Lactones are cyclic esters formed by the intramolecular esterification of hydroxycarboxylic acids. wikipedia.org Specifically, γ-lactones, which have a five-membered ring, can be formed from γ-hydroxy acids. wikipedia.org In the context of this compound chemistry, a related derivative, 4-hydroxy-4-methyl-5-oxohexanoic acid, can undergo intramolecular cyclization to form its corresponding γ-lactone. This type of lactonization is a common transformation in organic synthesis, and various methods exist to facilitate this ring-closure. organic-chemistry.org The resulting γ-lactone, 4-hydroxy-4-methyl-5-oxohexanoic acid γ-lactone, represents a stable cyclic derivative of the parent acid. nih.gov

Derivatization Strategies and Functional Group Interconversions

The chemical structure of this compound, featuring both a ketone and a carboxylic acid, allows for a variety of derivatization strategies and functional group interconversions. These reactions are essential for creating a diverse range of molecules for various research applications.

The carboxyl group of this compound can be readily converted to an ester through Fischer esterification. masterorganicchemistry.com This reaction involves treating the carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.com The use of a large excess of the alcohol can drive the equilibrium towards the formation of the ester. masterorganicchemistry.com For instance, reaction with methanol (B129727) would yield methyl 4-methyl-5-oxohexanoate. Intramolecular versions of this reaction can lead to the formation of cyclic esters, also known as lactones. masterorganicchemistry.com

While direct etherification of the carbonyl moiety is less common, the ketone can be transformed into other functional groups that are more amenable to etherification.

A related compound, methyl 4-acetyl-5-oxohexanoate, highlights the reactivity of such structures. cymitquimica.comchemicalbook.com This compound possesses an ester and two ketone functionalities, making it a versatile building block for more complex molecules through reactions like nucleophilic additions and condensations. cymitquimica.com

Table 1: Examples of Esterification Reactions

| Reactant | Reagent | Product |

| Carboxylic Acid | Alcohol, Acid Catalyst | Ester |

| This compound | Methanol, H+ | Methyl 4-methyl-5-oxohexanoate |

| Adipic Acid | Ethanol, H2SO4 | Ethyl Adipate masterorganicchemistry.com |

This table provides generalized examples of esterification and a specific application to a related dicarboxylic acid.

The ketone and carboxylic acid groups of this compound can be selectively or fully reduced.

The Wolff-Kishner reduction is a powerful method for converting a ketone into a methylene group (-CH2-). wikipedia.orgbyjus.com This reaction is carried out under basic conditions using hydrazine (B178648) (NH2NH2) and a strong base like potassium hydroxide, typically at high temperatures. wikipedia.orgyoutube.commasterorganicchemistry.com The mechanism involves the initial formation of a hydrazone, followed by deprotonation and the loss of nitrogen gas to yield the alkane. wikipedia.orgbyjus.com A modification by Huang Minlon involves using a higher boiling solvent like diethylene glycol to improve yields and shorten reaction times. wikipedia.org Due to the harsh basic conditions, this method is not suitable for base-sensitive substrates. wikipedia.orgmasterorganicchemistry.com

Catalytic hydrogenation offers a milder alternative for reducing the ketone to a secondary alcohol. Reagents like sodium borohydride (B1222165) can also achieve this transformation. Complete reduction of both the ketone and carboxylic acid to an alkane can also be achieved under different catalytic hydrogenation conditions.

Table 2: Comparison of Reduction Reactions for Ketones

| Reaction | Reagents | Conditions | Product from Ketone | Key Features |

| Wolff-Kishner Reduction | Hydrazine (NH2NH2), Strong Base (e.g., KOH) | High Temperature (e.g., ~200°C) wikipedia.orgyoutube.com | Methylene Group (-CH2-) wikipedia.orgbyjus.com | Basic conditions, good for acid-sensitive molecules. wikipedia.orgmasterorganicchemistry.com |

| Clemmensen Reduction | Amalgamated Zinc (Zn(Hg)), Strong Acid (e.g., HCl) | Acidic | Methylene Group (-CH2-) | Acidic conditions, not suitable for acid-sensitive molecules. masterorganicchemistry.com |

| Catalytic Hydrogenation | H2, Metal Catalyst (e.g., Pd, Pt, Ni) | Varies | Alcohol or Methylene Group | Can be tuned for selective reduction. |

| Sodium Borohydride Reduction | NaBH4 | Mild, often in alcoholic solvents | Alcohol | Selective for ketones and aldehydes over carboxylic acids. |

The ketone functionality of this compound and its derivatives can be converted into an alkene through the Wittig reaction . wikipedia.orglumenlearning.com This reaction involves the use of a phosphonium (B103445) ylide, also known as a Wittig reagent. wikipedia.orglumenlearning.com The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon. masterorganicchemistry.com

The reaction mechanism is generally believed to proceed through a [2+2] cycloaddition to form a four-membered ring intermediate called an oxaphosphetane. wikipedia.orgmasterorganicchemistry.com This intermediate then decomposes to form the desired alkene and a stable triphenylphosphine (B44618) oxide, which is the driving force of the reaction. lumenlearning.commasterorganicchemistry.com

The stereochemistry of the resulting alkene (E or Z isomer) is dependent on the nature of the ylide used. organic-chemistry.org Stabilized ylides tend to produce the E-alkene, while non-stabilized ylides favor the Z-alkene. organic-chemistry.org The Schlosser modification allows for the selective formation of the E-alkene even with non-stabilized ylides. wikipedia.org

The synthesis of specific stereoisomers of this compound and its derivatives can be achieved through asymmetric synthesis, often employing chiral auxiliaries. wikipedia.org A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to control the stereochemical outcome of a reaction. wikipedia.org

Evans oxazolidinones are a widely used class of chiral auxiliaries for various asymmetric reactions, including aldol (B89426) reactions and alkylations. wikipedia.orgresearchgate.netresearchgate.net By attaching an oxazolidinone to a precursor of this compound, subsequent reactions can be directed to form a specific stereoisomer. The steric hindrance provided by the substituents on the oxazolidinone directs the approach of incoming reagents. wikipedia.org After the desired stereocenter is set, the auxiliary can be cleaved and recovered. wikipedia.org

Other chiral auxiliaries, such as pseudoephenamine, have also proven effective, sometimes offering superior diastereoselectivities, particularly in the formation of quaternary stereocenters. nih.gov These auxiliaries can be prepared from readily available starting materials and can be removed under acidic or basic hydrolysis conditions. nih.gov

Table 3: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Applications | Removal Conditions |

| Evans Oxazolidinones | Asymmetric Aldol Reactions, Alkylations, Diels-Alder Reactions wikipedia.orgresearchgate.net | Hydrolysis (acidic or basic) wikipedia.org |

| Pseudoephedrine/Pseudoephenamine | Asymmetric Alkylations nih.gov | Acidic or Basic Hydrolysis nih.gov |

| Camphorsultam | Asymmetric Alkylations, Diels-Alder Reactions researchgate.net | Reduction or Hydrolysis |

| trans-2-Phenylcyclohexanol | Asymmetric Ene Reactions wikipedia.org | Hydrolysis |

The introduction of heteroatoms, particularly sulfur, into the structure of this compound can lead to derivatives with novel properties. Sulfur-containing heterocycles are of significant interest in medicinal chemistry. nih.gov

The carboxylic acid moiety can be reacted with sulfur-containing alcohols or mercaptans to form sulfur-containing esters. researchgate.net For example, converting the carboxylic acid to an acyl chloride followed by reaction with a thiol would yield a thioester.

Furthermore, the ketone group can be converted to a thione (C=S) using reagents like Lawesson's reagent. If the carboxylic acid is first converted to a lactone, subsequent treatment with Lawesson's reagent could potentially yield a thioxo-lactone. The synthesis of sulfur-containing derivatives of quinopimaric acid, a complex polycyclic compound, demonstrates the feasibility of introducing sulfur into intricate molecular scaffolds. researchgate.net

Mechanistic Organic Chemistry of 4 Methyl 5 Oxohexanoic Acid Transformations

Nucleophilic and Electrophilic Reactivity of the Carbonyl Group

The carbonyl group in 4-methyl-5-oxohexanoic acid is a key center of reactivity, susceptible to both nucleophilic addition and reactions at the adjacent α-carbon. The carbon atom of the carbonyl group is electrophilic due to the polarization of the carbon-oxygen double bond, making it a prime target for nucleophiles.

Nucleophilic attack on the carbonyl carbon is a fundamental reaction, leading to the formation of a tetrahedral intermediate. nih.gov A wide range of nucleophiles, including hydrides, organometallics, and amines, can add to the carbonyl group. For instance, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) would be expected to selectively reduce the ketone to a secondary alcohol, yielding 5-hydroxy-4-methylhexanoic acid. The general mechanism for such a reaction involves the transfer of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide. nih.gov

The presence of α-hydrogens (on C-4 and the methyl group at C-6) imparts acidity to these positions, allowing for the formation of an enolate under basic conditions. This enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides, at the α-carbon.

Carboxylic Acid Group Activation and Coupling Mechanisms

The carboxylic acid group, while generally less reactive towards nucleophilic acyl substitution than its derivatives, can be activated to facilitate reactions such as esterification and amidation. figshare.com Direct esterification, known as Fischer esterification, can be achieved by reacting this compound with an alcohol under acidic catalysis. The mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. researchgate.net The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent proton transfers and elimination of a water molecule yield the ester. rsc.orgnih.gov

For the formation of amides, which is a crucial transformation in medicinal chemistry, the carboxylic acid is typically activated using a coupling reagent. figshare.comnih.gov Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). chemicea.comchemicalbook.com The mechanism generally involves the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by an amine to form the corresponding amide. chemicalbook.com The use of these reagents allows the reaction to proceed under mild conditions. bham.ac.uk

| Coupling Reagent System | Reactive Intermediate | Purpose |

| DCC/DMAP | O-Acylisourea / Acyl-DMAP | Amide/Ester formation |

| EDC/HOBt | HOBt ester | Amide formation, reduces racemization |

| HATU/DIPEA | O-Acyl-tetramethylisouronium | Amide formation, efficient |

Stereochemical Control in Reactions Involving the Methyl Branch and Oxo-Group

The presence of a stereocenter at the C-4 position, bearing a methyl group, introduces the element of stereochemistry into the reactions of this compound. Reactions at the adjacent C-5 carbonyl group or at the C-4 carbon can lead to the formation of diastereomers.

The reduction of the C-5 ketone is a key example where stereocontrol is important. The approach of a reducing agent to the carbonyl can be influenced by the adjacent methyl group, potentially leading to diastereoselective formation of one of the two possible alcohol diastereomers (syn or anti). Studies on analogous γ-keto acids and their derivatives have demonstrated that the choice of reducing agent can significantly influence the diastereomeric outcome. For instance, in cyclic γ-keto acids, silane (B1218182) reagents in the presence of trifluoroacetic acid have been shown to produce syn-γ-lactones, while trialkylborohydrides can lead to the corresponding anti-diastereomer. acs.org Similar principles of diastereoselective reduction have been observed in acyclic γ-keto amides, where reagents like diisobutylaluminum hydride (DIBAL-H) can exhibit high levels of stereocontrol. clockss.org

Furthermore, dynamic kinetic resolution has been successfully applied to the enantioselective synthesis of chiral γ-lactones from racemic γ-keto carboxylic acids through Ru-catalyzed asymmetric transfer hydrogenation. rsc.org This highlights the potential for controlling both the relative and absolute stereochemistry in transformations of molecules like this compound.

Reaction Kinetics and Thermodynamic Considerations in Derivatives Formation

The formation of derivatives from this compound can be governed by either kinetic or thermodynamic control, particularly in reactions involving enolate intermediates. The molecule has two potential sites for deprotonation to form an enolate: the C-4 carbon and the C-6 methyl group.

The enolate formed by removing a proton from the less substituted C-6 position is generally the kinetic product, as this proton is more sterically accessible. udel.edumasterorganicchemistry.com This reaction is favored under conditions of a strong, sterically hindered base (like lithium diisopropylamide, LDA) at low temperatures. youtube.com The resulting enolate would have the double bond between C-5 and C-6.

Conversely, the thermodynamic enolate is the more stable enolate, which is typically the more substituted one. In this case, deprotonation at the C-4 position would lead to an enolate with the double bond between C-4 and C-5. This product is favored under conditions that allow for equilibrium to be established, such as using a weaker base, a protic solvent, or higher temperatures. bham.ac.ukudel.edu

| Condition | Favored Product | Rationale |

| Strong, bulky base (e.g., LDA), low temperature | Kinetic Enolate (deprotonation at C-6) | Faster rate of formation due to less steric hindrance. youtube.com |

| Weaker base, higher temperature | Thermodynamic Enolate (deprotonation at C-4) | Formation of the more stable, more substituted enolate is favored at equilibrium. masterorganicchemistry.com |

The choice between kinetic and thermodynamic control allows for regioselective functionalization at either the C-4 or C-6 position, expanding the synthetic utility of this compound.

Advanced Applications of 4 Methyl 5 Oxohexanoic Acid in Chemical Synthesis

Precursor in Industrial Chemical Processes (e.g., Resorcinol (B1680541) and its Substituted Analogs)

4-Methyl-5-oxohexanoic acid serves as a valuable precursor for the synthesis of substituted resorcinols, which are important industrial chemicals used in the manufacturing of resins, adhesives, dyes, and other specialty chemicals. jmchemsci.comgoogle.com The conversion of γ-keto acids like this compound into cyclic aromatic compounds is a classic example of intramolecular cyclization chemistry.

The core of this transformation is an intramolecular aldol (B89426) condensation reaction. libretexts.orgyoutube.com In this process, the molecule, which contains both a ketone and a carboxylic acid functional group, reacts with itself under specific conditions (typically with a base or acid catalyst) to form a six-membered ring. This reaction is highly favored because the formation of stable five- and six-membered rings is thermodynamically and kinetically preferred over other possibilities. libretexts.orgyoutube.comyoutube.com

The mechanism proceeds through several key steps:

Enolate Formation: A base abstracts an acidic α-proton from the carbon adjacent to the ketone (C4), creating a nucleophilic enolate.

Intramolecular Cyclization: The enolate attacks the electrophilic carbonyl carbon of the carboxylic acid group (C1), forming a new carbon-carbon bond and creating a cyclic β-hydroxy ketone intermediate (a cyclohexane-1,3-dione derivative).

Dehydration/Aromatization: The cyclic intermediate then undergoes dehydration (loss of a water molecule). Subsequent tautomerization and dehydrogenation lead to the formation of a stable aromatic ring, yielding the final substituted resorcinol product. A patent describes a process for manufacturing resorcinols by the catalytic reaction of δ-ketocarboxylic acid esters in the gaseous phase. google.com

This cyclization pathway makes this compound a direct precursor to 4-methylresorcinol (also known as orcinol), a key substituted analog.

Table 1: Key Stages in the Conversion of this compound to 4-Methylresorcinol

| Step | Reaction Type | Description | Intermediate/Product |

| 1 | Enolate Formation | Deprotonation at the α-carbon (C4) to form a nucleophilic enolate. | Enolate of this compound |

| 2 | Intramolecular Aldol Cyclization | Nucleophilic attack of the enolate on the carboxylic acid carbonyl. | Cyclic dione (B5365651) intermediate |

| 3 | Aromatization | Dehydration and dehydrogenation of the cyclic intermediate. | 4-Methylresorcinol |

This synthetic route is significant because it allows for the creation of specifically substituted resorcinol rings based on the structure of the starting keto acid, providing a versatile tool for industrial chemical synthesis.

Biochemical and Biological Research Pertaining to 4 Methyl 5 Oxohexanoic Acid Analogs

Investigation as Metabolic Intermediate Analogs in Non-Clinical Studies

Analogs of 4-methyl-5-oxohexanoic acid are structurally similar to naturally occurring metabolic intermediates, particularly the branched-chain α-keto acids (BCKAs) derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. nih.govfrontiersin.org These BCKAs, including α-ketoisocaproate, α-keto-β-methylvalerate, and α-ketoisovalerate, are crucial in various metabolic pathways. nih.gov In non-clinical research, synthetic analogs of these keto acids are employed to probe and understand these metabolic processes.

Elevated levels of BCKAs have been associated with certain metabolic disorders, and researchers use stable isotope-labeled or structurally modified analogs to trace their metabolic fate and study their impact on cellular function. nih.govresearchgate.net For instance, studies have shown that BCKAs can influence glucose metabolism and insulin (B600854) sensitivity, and analogs of these molecules are used to dissect the underlying molecular mechanisms in preclinical models. researchgate.net The accumulation of BCKAs is also an indicator of glucose intolerance in some research models. nih.gov

The metabolism of BCAAs and their corresponding keto acids is primarily regulated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex, a key enzyme in their catabolism. nih.govyoutube.com Analogs of this compound can be designed to interact with this enzyme complex, either as substrates or inhibitors, to study its function and regulation.

Table 1: Key Branched-Chain α-Keto Acid Analogs and Their Role in Metabolic Research

| Analog Name | Corresponding Amino Acid | Role in Non-Clinical Research | Key Findings |

| α-Ketoisocaproate (KIC) | Leucine | Investigation of BCAA catabolism and its link to metabolic disorders. nih.gov | Elevated levels can impact insulin signaling pathways. nih.gov |

| α-Keto-β-methylvalerate (KMV) | Isoleucine | Studying the enzymatic activity of the BCKDH complex. nih.gov | Serves as a substrate for the BCKDH complex. youtube.com |

| α-Ketoisovalerate (KIV) | Valine | Understanding the role of BCAA metabolites in cellular signaling. nih.gov | Can modulate mitochondrial function and energy metabolism. nih.gov |

Utility in Enzymology Studies as Substrate Mimics or Modulators of Enzyme Activity

The structural features of this compound analogs make them suitable for use as substrate mimics or modulators of enzyme activity in enzymology studies. By mimicking the structure of a natural substrate, these analogs can bind to the active site of an enzyme, allowing researchers to study the enzyme's mechanism, specificity, and kinetics.

A relevant example is the use of a 4-oxo-hexanoic acid derivative in the development of inhibitors for the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. In one study, a series of carboxylic acid replacement analogs of 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline were synthesized and evaluated as ACE inhibitors. nih.gov This parent compound is a potent inhibitor of ACE, and by modifying the carboxylic acid group, researchers were able to probe the structural requirements for potent inhibition. nih.gov

The study found that replacing the carboxylic acid with a hydroxamic acid group resulted in a highly potent inhibitor, while replacement with a phosphoric acid or a tetrazole group led to a significant decrease in inhibitory activity. nih.gov This demonstrates how systematic structural modifications of a 4-oxo-hexanoic acid backbone can be used to understand enzyme-inhibitor interactions and to design more potent modulators of enzyme activity.

Table 2: Angiotensin-Converting Enzyme (ACE) Inhibition by 4-Oxo-Hexanoyl-L-proline Analogs

| Compound | Modification of Carboxylic Acid Group | ACE I50 Value (µM) |

| 5(S)-benzamido-4-oxo-6-phenylhexanoyl-L-proline | None (Carboxylic acid) | 0.07 |

| Analog 1 | Phosphoric acid | 100 |

| Analog 2 | Hydroxamic acid | 1.6 |

| Analog 3 | Tetrazole | 22 |

Incorporation into Biomimetic Systems for Redox Chemistry and Electron Transport Research

Analogs of this compound can be incorporated into biomimetic systems to study fundamental processes in redox chemistry and electron transport. These synthetic systems are designed to mimic the function of biological molecules and pathways, such as the electron transport chain, in a more controlled and simplified environment.

Research in this area has focused on creating biomimetic models of NAD(P)H coenzymes, which are essential for a wide range of redox reactions in metabolism. These models are used to study the mechanisms of hydride transfer and to develop new catalytic systems for chemical synthesis. The keto acid moiety in an analog of this compound could potentially serve as a recognition site or a reactive center in such a biomimetic system.

For example, studies have investigated the biomimetic oxidation of substrates using model NAD+ compounds. In these systems, a substrate is oxidized while the NAD+ model is reduced to a stable NADH analog. While not directly involving a this compound analog, this research highlights the principles that could be applied. A suitably designed analog could be used as a substrate to probe the reactivity and selectivity of these biomimetic redox systems. The presence of both a ketone and a carboxylic acid group offers multiple points for potential interaction and reaction within a biomimetic catalyst.

Application as Research Tools in Cellular and Molecular Biology (excluding clinical applications)

In cellular and molecular biology, analogs of this compound are valuable as research tools to investigate a variety of cellular processes, again often leveraging their relationship to branched-chain amino acid metabolism.

The catabolism of BCAAs and their corresponding keto acids has been shown to play a role in cellular signaling, particularly through the mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. frontiersin.org By using analogs of these keto acids, researchers can manipulate this pathway in a controlled manner to study its downstream effects on cellular function.

Furthermore, derivatives of branched-chain amino acids, which are metabolic precursors to BCKAs, have been used as scaffolds for the synthesis of new bioactive compounds. For instance, a series of compounds derived from L-leucine, (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acids, were synthesized and evaluated for their antibacterial activity. brieflands.com This research demonstrated that these compounds exhibited good antibacterial activity against several Gram-positive bacteria, including multidrug-resistant strains. brieflands.com This highlights how the core structure of a branched-chain acid can be used as a starting point to develop new research tools for combating antibiotic resistance.

Analytical and Spectroscopic Characterization Methodologies in Research

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental for the separation of 4-Methyl-5-oxohexanoic acid from reaction mixtures and for the assessment of its purity. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most prominently used techniques.

Gas Chromatography (GC): Coupled with a mass spectrometry (MS) detector, GC-MS is a powerful tool for identifying and quantifying volatile derivatives of this compound. In a study of Chinese bayberry wine, 3-methyl-4-oxopentanoic acid, a synonym for the target compound, was identified among the volatile compounds using headspace solid-phase microextraction (HS-SPME) followed by GC-MS analysis. nih.gov The compound was characterized by its retention index, a normalized measure of its elution time under specific chromatographic conditions. nih.gov In another instance, the analysis of a methylene (B1212753) chloride extract of Senna italica by GC-MS revealed the presence of 3-methyl-4-oxopentanoic acid as a major constituent, accounting for 16.36% of the total composition. japsonline.comjapsonline.combibliomed.org

For analytical purposes, the carboxylic acid group is often derivatized, for example, by esterification to form the more volatile methyl ester. A German patent describes the gas chromatographic analysis of methyl 4-methyl-5-oxohexanoate. google.com

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the purification and analysis of non-volatile compounds like this compound. A dissertation on the synthesis of bicyclic scaffolds utilized column chromatography on silica (B1680970) gel with a cyclohexane/ethyl acetate (B1210297) solvent system to purify a derivative of 3-methyl-4-oxopentanoic acid. vu.nl While specific HPLC methods for the underivatized acid are not extensively detailed in the reviewed literature, the principles of reverse-phase chromatography are well-suited for its analysis. A method for a related compound, hexanoic acid, 5-oxo-, methyl ester, employs a C18 column with a mobile phase of acetonitrile, water, and an acid modifier, which could be adapted for this compound. japsonline.com

Table 1: GC and HPLC Data for this compound and Related Compounds

| Compound Name | Analytical Method | Retention Index/Time | Matrix | Reference |

|---|---|---|---|---|

| 3-methyl-4-oxopentanoic acid | HS-SPME-GC-MS | <800 | Chinese Bayberry Wine | nih.gov |

| 3-methyl-4-oxopentanoic acid | GC-MS | Not Reported | Senna italica extract | japsonline.comjapsonline.combibliomed.org |

| Methyl 4-methyl-5-oxohexanoate | Gas Chromatography | Not Reported | Not Applicable | google.com |

| Hexanoic acid, 5-oxo-, methyl ester | Reverse-Phase HPLC | Not Reported | Not Applicable | japsonline.com |

Advanced Spectroscopic Analysis for Structural Elucidation

The definitive confirmation of the molecular structure of this compound is achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A patent describing the synthesis of 3-methyl-4-oxopentanoic acid confirms its structure by ¹H NMR and reports a yield of 94% based on the NMR spectrum. google.com While the full spectral data is not provided in the document, the use of ¹H NMR is a standard method for the structural verification of this compound. google.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. In a patent for the production of levulinic acid derivatives, 3-methyl-4-oxopentanoic acid was analyzed by TLC-MS (Thin Layer Chromatography-Mass Spectrometry) with electrospray ionization (ESI). The deprotonated molecule [M-H]⁻ was observed with a calculated mass-to-charge ratio (m/z) of 129.06 and a found m/z of 129.2. google.com Additionally, predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. japsonline.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The NIST WebBook contains an infrared spectrum for 3-methyl-4-oxopentanoic acid. The spectrum displays characteristic absorption bands for the carboxylic acid O-H stretch and the C=O stretches of both the ketone and carboxylic acid functional groups. nist.gov Research on a structurally similar compound, 2-oxo-octanoic acid, highlights the distinct carbonyl stretching frequencies for the acidic and ketonic groups, which are also expected in the spectrum of this compound. google.com

Table 2: Spectroscopic Data for this compound

| Technique | Parameter | Observed/Predicted Value | Reference |

|---|---|---|---|

| ¹H NMR | Yield Determination | 94% | google.com |

| HRMS (TLC-MS, ESI) | [M-H]⁻ (calculated) | 129.06 m/z | google.com |

| HRMS (TLC-MS, ESI) | [M-H]⁻ (found) | 129.2 m/z | google.com |

| HRMS (Predicted) | [M+H]⁺ CCS | 130.5 Ų | japsonline.com |

| HRMS (Predicted) | [M+Na]⁺ CCS | 136.8 Ų | japsonline.com |

| HRMS (Predicted) | [M-H]⁻ CCS | 129.5 Ų | japsonline.com |

| IR Spectroscopy | Key Absorptions | O-H stretch, C=O (ketone) stretch, C=O (acid) stretch | nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of a molecule's three-dimensional structure in the solid state. While no crystal structure for this compound itself has been reported in the surveyed literature, a study on the diastereoselective Passerini reaction reports the X-ray crystal structure of a bicyclic lactone derivative formed from 3-methyl-4-oxopentanoic acid. d-nb.info The formation of this derivative and the determination of its stereochemistry by X-ray diffraction provide indirect structural confirmation of the starting keto acid's connectivity. d-nb.info The ability to form a crystalline derivative suitable for X-ray analysis is a valuable tool in the structural elucidation of non-crystalline starting materials.

Chiroptical Methods for Stereochemical Analysis

This compound possesses a chiral center at the carbon atom bearing the methyl group (C4). Therefore, it can exist as two enantiomers. Chiroptical methods, such as circular dichroism (CD) and optical rotatory dispersion (ORD), are instrumental in the analysis of chiral compounds, providing information about their absolute configuration and enantiomeric purity. However, a review of the available research literature did not yield any specific studies employing chiroptical methods for the stereochemical analysis of this compound. The synthesis of this compound from achiral starting materials without a chiral catalyst would result in a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers and the determination of their absolute configurations would require chiral chromatography or the use of chiral resolving agents, followed by analysis using chiroptical techniques.

Future Directions and Emerging Research Areas

Development of Sustainable and Green Synthetic Approaches for 4-Methyl-5-oxohexanoic Acid

The chemical industry's growing emphasis on environmental stewardship is driving the development of green synthetic methods that minimize waste, reduce energy consumption, and utilize non-hazardous materials. For this compound, future research will likely focus on replacing classical synthetic routes with more sustainable alternatives.

Current synthetic strategies, such as those starting from materials like acrylic acid methyl ester and acetylacetone, could be re-evaluated through the lens of green chemistry. chemicalbook.com Emerging techniques that hold promise for the synthesis of this and related compounds include microwave-assisted synthesis, ultrasound-mediated reactions, and solvent-free grinding methods. nih.govresearchgate.net

Microwave-assisted synthesis, for instance, can dramatically reduce reaction times and improve yields by facilitating efficient energy transfer. nih.gov Similarly, mechanochemistry, such as ball milling or grinding, performs reactions in the absence of bulk solvents, which significantly reduces chemical waste. nih.govresearchgate.net The application of these methods could lead to more efficient and environmentally benign production of this compound.

A comparative overview of potential green synthetic techniques is presented below.

| Technique | Principle | Potential Advantages for Synthesis | Relevant Findings |

| Microwave-Assisted Synthesis | Utilizes microwave irradiation to heat reactions directly and efficiently. | Accelerated reaction rates, higher yields, improved purity, reduced energy consumption. | Has proven effective for various organic reactions, including the synthesis of heterocyclic compounds like oxadiazoles, demonstrating its potential for broader applications. nih.gov |

| Ultrasound-Mediated Synthesis (Sonochemistry) | Employs high-frequency sound waves to induce acoustic cavitation, creating high-energy microenvironments. | Enhances reaction rates and yields; can promote reactions under milder conditions. | Considered an eco-friendly process for conserving energy and is noted for enhancing the rate of reaction through the formation of high-energy intermediates. nih.gov |

| Mechanochemistry (Grinding/Ball Milling) | Uses mechanical force (grinding, milling) to induce chemical reactions, often without solvents. | Eliminates or reduces the need for solvents, lowers energy input, can enable novel reactivity. | The grinding technique is a recognized green method for performing solvent-free reactions with high yields, driven by direct collisions between reactant molecules. nih.govresearchgate.net |

Future research would involve adapting these principles to the specific precursors of this compound, optimizing reaction conditions, and developing novel catalytic systems that are both efficient and recyclable.

Exploration of Novel Biochemical Pathways and Unidentified Biological Roles

While the precise biological roles of this compound are not extensively documented, its structure as a branched-chain keto acid suggests potential involvement in metabolic processes. The core of intermediary metabolism in many organisms is the citric acid cycle, a central hub for biosynthesis and energy production. nih.gov Keto acids are critical intermediates in this cycle and in amino acid metabolism. nih.gov

For example, the isomeric compound 5-Methyl-4-oxohexanoic acid is known to be involved in the metabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine. ontosight.ai Abnormalities in BCAA metabolism are linked to various metabolic disorders. ontosight.ai Given this precedent, a key area of future research will be to investigate whether this compound plays a similar or perhaps a distinct, currently unidentified, role in cellular metabolism.

Research could focus on:

Metabolomic Screening: Utilizing mass spectrometry-based metabolomics to screen for the presence of this compound in various biological tissues and fluids under different physiological or pathological conditions.

Enzyme Assays: Testing the compound as a potential substrate or inhibitor for enzymes involved in amino acid and fatty acid metabolism.

Isotopic Labeling Studies: Using isotopically labeled versions of the compound to trace its metabolic fate within cells or organisms, thereby identifying the pathways it enters and the products it forms.

The discovery of a definitive biological role could position this compound as a biomarker for metabolic diseases or as a modulator of specific metabolic pathways, opening up new avenues for diagnostic and therapeutic research. ontosight.ai

Computational Chemistry and Molecular Modeling for Reaction Prediction and Mechanism Elucidation

Computational chemistry provides powerful tools for understanding and predicting chemical behavior, thereby accelerating research and reducing the need for extensive empirical experimentation. For this compound, molecular modeling can be applied to several key research areas. Physical devices and computer graphics are often used to visualize the three-dimensional shapes of molecules. ncert.nic.in

Reaction Mechanism Elucidation: For both existing and novel synthetic routes, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways. This involves calculating the energies of reactants, transition states, and products to determine the most likely mechanism. Such studies can reveal how factors like catalysts, solvents, and temperature influence reaction outcomes, guiding the optimization of synthetic protocols. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies can help in evaluating chemical reactivity. researchgate.net

Property Prediction: Computational models can predict various physicochemical properties of this compound, such as its charge distribution, dipole moment, and reactivity sites. researchgate.net These predicted properties are valuable for understanding its behavior in different chemical and biological environments.

Virtual Screening: If a biological target is identified, molecular docking simulations can be used to predict how this compound might bind to it. This involves modeling the interaction between the small molecule (ligand) and a protein's binding site to estimate binding affinity and mode, providing a basis for rational drug design.

| Computational Method | Application Area | Potential Insights for this compound |

| Density Functional Theory (DFT) | Reaction Mechanism & Reactivity | Elucidate step-by-step synthetic pathways; calculate activation energies; predict sites of electrophilic/nucleophilic attack; analyze HOMO-LUMO gaps to assess chemical reactivity. researchgate.net |

| Molecular Docking | Biological Target Interaction | Predict binding affinity and orientation within a protein's active site; identify key interacting amino acid residues; guide the design of more potent analogs. |

| Molecular Dynamics (MD) Simulation | Conformational Analysis & Binding Stability | Simulate the dynamic behavior of the molecule over time in solution or within a binding site; assess the stability of predicted protein-ligand complexes. |

The integration of these computational approaches can significantly de-risk and guide laboratory experiments, making the research and development process more efficient and targeted.

Integration with High-Throughput Screening for Discovery of New Applications

High-Throughput Screening (HTS) allows for the rapid testing of thousands of chemical compounds against specific biological targets to identify "hits"—molecules with a desired activity. nih.gov Integrating this compound and its future derivatives into HTS campaigns is a crucial step toward discovering novel applications.

The HTS process generally involves several key stages:

Assay Development: Creating a robust and automated biological or biochemical assay that can reliably measure the activity of interest (e.g., enzyme inhibition, receptor binding, or a cellular response). ucsf.edu

Pilot Screen: A small-scale screen of a few thousand compounds to validate the assay's performance, ensuring metrics like the Z'-factor are greater than 0.5, which indicates a reliable assay. ucsf.edu

Full-Scale HTS: Screening a large library, which could contain hundreds of thousands of diverse compounds, including this compound. ucsf.edu

Hit Confirmation and Validation: Re-testing the initial hits to confirm their activity and rule out false positives.

Structure-Activity Relationship (SAR) Analysis: Analyzing the active compounds to understand the relationship between their chemical structure and biological activity, which guides further chemical optimization. ucsf.edu

For this compound, this could involve its inclusion in compound libraries screened against a wide array of targets, such as fatty acid transport proteins (FATPs) or other enzymes involved in lipid metabolism. berkeley.eduresearchgate.net A successful hit in an HTS campaign could rapidly uncover previously unknown bioactivities, providing the starting point for a new drug discovery or biotechnological application project. nih.gov

常见问题

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。